Home > Products > Screening Compounds P103274 > Dexrazoxane hydrochloride
Dexrazoxane hydrochloride - 1263283-43-7

Dexrazoxane hydrochloride

Catalog Number: EVT-267383
CAS Number: 1263283-43-7
Molecular Formula: C11H17ClN4O4
Molecular Weight: 304.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dexrazoxane hydrochloride is a synthetic bisdioxopiperazine compound that acts as a cardioprotective agent. [] It is often employed in scientific research to mitigate the cardiotoxic effects of anthracyclines, a class of potent anti-cancer drugs. [] This analysis will focus specifically on the scientific research applications of Dexrazoxane hydrochloride, excluding information related to drug use, dosage, and side effects.

Future Directions
  • Further elucidating its interaction with TOP2B: While the interaction between Dexrazoxane and TOP2B has been established, the precise molecular mechanisms underlying this interaction and its downstream effects on cardioprotection warrant further investigation. [, ]

  • Developing Dexrazoxane derivatives with improved efficacy and safety profiles: Researchers are exploring the development of novel Dexrazoxane derivatives that retain its cardioprotective properties while minimizing potential side effects. []

  • Investigating its potential applications in other diseases: Given its ability to modulate TOP2B activity, Dexrazoxane may have therapeutic potential in other diseases beyond anthracycline-induced cardiotoxicity, such as cancer and neurodegenerative disorders. [, ] Exploring these potential applications could lead to novel therapeutic strategies for these conditions.

Relevance: ADR-925 is a metabolite of dexrazoxane hydrochloride, making it structurally related. Despite being a metabolite, studies indicate that ADR-925 does not share the same cardioprotective effects as dexrazoxane hydrochloride []. This suggests that the parent compound's cardioprotective mechanism might not solely rely on iron chelation.

( ± )-4,4'-(propane-1,2-diyl)bis(1-methylpiperazine-2,6-dione)

Compound Description: This compound is a close derivative of dexrazoxane hydrochloride. Unlike dexrazoxane hydrochloride, it failed to protect the heart against anthracycline-induced cardiotoxicity, despite having comparable pharmacokinetics and metal-chelating properties to dexrazoxane and its metabolites [].

Relevance: This compound is structurally related to dexrazoxane hydrochloride, differing only by a simple methylation on the bisdioxopiperazine ring. The loss of cardioprotective effects with this modification suggests a very specific structure-activity relationship for dexrazoxane's mechanism of action, challenging the theory that metal chelation alone is sufficient for cardioprotection [].

4-(2-(3,5-dioxopiperazin-1-yl)ethyl)-3-methylpiperazine-2,6-dione

Compound Description: This compound is another close derivative of dexrazoxane hydrochloride, modified on the bisdioxopiperazine imide. Similar to the previous derivative, this compound also failed to protect against anthracycline-induced cardiotoxicity despite comparable pharmacokinetics and metal-chelating properties to dexrazoxane. Like the previous derivative, this compound also lacked the ability to inhibit and deplete Top2B [].

Classification

Dexrazoxane hydrochloride is classified as a cytoprotective agent and falls under the category of chelating agents. It is specifically used in the context of cancer treatment to prevent cardiotoxicity associated with chemotherapy .

Synthesis Analysis

The synthesis of dexrazoxane hydrochloride can be achieved through various methods, primarily involving the cyclization of specific precursors. Two notable synthetic routes include:

Specific Synthesis Steps

  • Step 1: React (S)-1,2-diaminopropane hydrochloride with ethyl bromoacetate.
  • Step 2: Conduct the reaction at elevated temperatures (70°C) for several hours.
  • Step 3: Perform pH adjustments and extract the product using organic solvents.
  • Step 4: Purify the product through crystallization techniques.
Molecular Structure Analysis

Dexrazoxane hydrochloride has the molecular formula C11H16N4O4C_{11}H_{16}N_{4}O_{4} and a molar mass of approximately 268.27 g/mol . The compound features a cyclic structure derived from ethylenediamine and dicarbonyl components, which contribute to its ability to chelate metal ions effectively.

Structural Characteristics

  • Functional Groups: The molecule contains piperazine rings and carbonyl groups that facilitate its interaction with metal ions.
  • 3D Configuration: The spatial arrangement allows for effective binding with iron ions, crucial for its mechanism of action.
Chemical Reactions Analysis

Dexrazoxane hydrochloride participates in several chemical reactions primarily focused on its role as a chelator:

  • Chelation Reaction: It forms stable complexes with transition metals such as iron, reducing oxidative stress in cellular environments.
  • Decomposition Pathways: Under acidic or basic conditions, dexrazoxane can undergo hydrolysis, leading to the formation of various metabolites that retain some chelating properties .

Reaction Conditions

  • Optimal conditions for synthesis typically involve controlled temperature and pH adjustments to maximize yield and purity.
  • The stability of dexrazoxane under physiological conditions is essential for its effectiveness as a therapeutic agent.
Mechanism of Action

The cardioprotective mechanism of dexrazoxane hydrochloride is primarily attributed to its ability to chelate iron ions. This action reduces the availability of free iron that could catalyze the formation of reactive oxygen species through Fenton reactions:

  1. Iron Chelation: By binding free iron, dexrazoxane decreases oxidative stress in cardiac cells.
  2. Inhibition of Free Radical Formation: The reduction in superoxide radicals mitigates damage to cardiac tissues during chemotherapy .
  3. Topoisomerase II Inhibition: Dexrazoxane also exhibits inhibitory effects on topoisomerase II, an enzyme involved in DNA replication that can be affected by anthracycline drugs.
Physical and Chemical Properties Analysis

Dexrazoxane hydrochloride exhibits several notable physical and chemical properties:

Applications

Dexrazoxane hydrochloride has several important applications in medical science:

  1. Cardioprotection: It is primarily used to protect against cardiotoxicity induced by anthracycline chemotherapy in cancer patients.
  2. Extravasation Treatment: Approved for treating extravasation injuries caused by intravenous administration of anthracyclines.
  3. Research Potential: Investigated for potential applications beyond cardioprotection, including its use in developing new antimalarial drugs due to its chelating properties .
Introduction to Dexrazoxane Hydrochloride in Modern Therapeutics

Historical Development and Discovery of Dexrazoxane as a Cardioprotective Agent

Dexrazoxane hydrochloride emerged from systematic investigations into bisdioxopiperazine compounds initially developed in the 1950s as industrial chemicals (e.g., textile additives and jet fuel stabilizers). By the 1970s, researchers at the Imperial Cancer Research Fund (ICRF) synthesized ICRF-187 (later named dexrazoxane) during anticancer drug development efforts. Eugene Herman's pivotal 1974 study demonstrated that razoxane (dexrazoxane's racemic mixture) protected isolated dog hearts from anthracycline toxicity, redirecting this compound toward cardioprotective applications [6] [7]. The (+)-enantiomer dexrazoxane was selected for development due to superior activity and tolerability.

Table 1: Key Milestones in Dexrazoxane Development

YearDevelopment PhaseSignificance
1972DiscoveryInitial synthesis as ICRF-187
1974Preclinical proof-of-conceptDemonstrated cardioprotection in canine models
1995FDA approval (Zinecard®)Approved for reducing anthracycline cardiotoxicity in advanced breast cancer
2007Extravasation indication (Totect®)Approved for anthracycline extravasation injuries
2017EMA label expansionLifted pediatric contraindication in EU

The 1995 FDA approval established dexrazoxane as the first formal cardioprotectant for oncology, specifically indicated for women with metastatic breast cancer receiving >300 mg/m² doxorubicin. This authorization was based on clinical trials showing dexrazoxane doubled median survival to nearly 3 years in responders compared to placebo while reducing congestive heart failure incidence [1] [4]. The drug received orphan designation in 2017 for pediatric cardiomyopathy prevention, reflecting its specialized therapeutic niche [7] [8].

Role in Anthracycline-Induced Cardiotoxicity: Evolution of Clinical and Preclinical Understanding

Anthracycline cardiotoxicity involves two primary mechanisms: iron-mediated oxidative stress and topoisomerase IIβ-mediated DNA damage. Dexrazoxane counters both pathways through its dual-function pharmacology. As a prodrug, it undergoes intracellular hydrolysis to form ADR-925, an EDTA-like chelator that displaces iron from anthracycline complexes. This prevents iron-catalyzed hydroxyl radical formation that damages cardiomyocyte membranes and mitochondria [6] [8] [9].

Table 2: Mechanistic Actions Against Anthracycline Cardiotoxicity

PathwayDexrazoxane's InterventionBiological Consequence
Free radical formationIron chelation via ADR-925 metabolitePrevents hydroxyl radical generation and lipid peroxidation
Topoisomerase IIβ poisoningCatalytic inhibition of TOP2βReduces DNA double-strand breaks in cardiomyocytes
Calcium dysregulationPreservation of sarcoplasmic reticulum functionMaintains calcium homeostasis and contractile function

The topoisomerase IIβ (TOP2β) hypothesis gained prominence when dexrazoxane was shown to degrade cardiac TOP2β selectively, disrupting anthracycline-induced DNA damage independently of iron chelation [3]. This mechanistic duality explains dexrazoxane's superior cardioprotection over antioxidants like vitamin E. Clinically, dexrazoxane preserves left ventricular ejection fraction (LVEF) without compromising antitumor efficacy. A 2019 consecutive case series demonstrated that patients with preexisting cardiomyopathy (mean baseline LVEF 39%) receiving dexrazoxane maintained stable LV function (mean 34% post-treatment) after cumulative doxorubicin doses of 280–300 mg/m². Conversely, matched controls without dexrazoxane experienced LVEF declines from 42.5% to 18% [5]. Meta-analyses confirm a 76%–90% reduction in heart failure risk across adult malignancies [3] [6].

Position Within the Framework of Chemoprotectants and Adjuvant Therapies

Dexrazoxane holds a distinctive position among chemoprotective agents due to its targeted molecular mechanisms and dual FDA/EMA approvals for both cardioprotection and extravasation management. Unlike broad cytoprotectants like amifostine, dexrazoxane specifically counters anthracycline-selective toxicity pathways without compromising systemic chemotherapy efficacy [2] [7]. Clinical evidence from breast cancer, sarcoma, and lymphoma studies confirms no significant difference in tumor response rates (complete + partial response: 47% vs. 49%) or progression-free survival between dexrazoxane and placebo groups [2] [6].

Table 3: Classification of Chemoprotectants by Mechanism and Application

Agent ClassRepresentative DrugsPrimary Protective TargetsTherapeutic Limitations
Iron chelatorsDexrazoxaneAnthracycline cardiotoxicityEMA restrictions in early-line therapy
Thiol donorsAmifostine, MesnaRadiation toxicity, hemorrhagic cystitisMultiorgan protection reduces specificity
Cytokine modulatorsPaliferminMucositisNarrow application spectrum
Liposomal formulationsLiposomal doxorubicinReduced myocardial drug accumulationHigh cost, altered pharmacokinetics

Regulatory positions reflect dexrazoxane's specialized role. The EMA initially restricted it to advanced breast cancer patients receiving >300 mg/m² doxorubicin or >540 mg/m² epirubicin due to theoretical concerns about secondary malignancies. However, a 2017 EU review lifted pediatric restrictions after confirming no leukemia risk increase [4] [8]. The drug remains contraindicated in early-stage cancers where anthracycline doses are lower and survival benefits less established. Ongoing trials (e.g., NCT04293562 comparing dexrazoxane with liposomal daunorubicin) will further define its role relative to alternative cardioprotective strategies [3].

Properties

CAS Number

1263283-43-7

Product Name

Dexrazoxane hydrochloride

IUPAC Name

4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione;hydrochloride

Molecular Formula

C11H17ClN4O4

Molecular Weight

304.73 g/mol

InChI

InChI=1S/C11H16N4O4.ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);1H/t7-;/m0./s1

InChI Key

BIFMNMPSIYHKDN-FJXQXJEOSA-N

SMILES

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl

Solubility

H2O 10 - 12 (mg/mL)
0.1 N HCI 35 - 43 (mg/mL)
0.1 N NaOH 25 - 34 (mg/mL)
10% EtOH 6.7 - 10 (mg/mL)
MeOH 1 (mg/mL)
H2O/DMA(1:1) 7.1 - 10 (mg/mL)
0.1 M Citrate Buffer (pH 4) 9.7 -14.5 (mg/mL)
0.1 M Borate Buffer (pH 9) 8.7 - 13 (mg/mL)

Synonyms

ADR 529
ADR-529
ADR529
Cardioxan
Cardioxane
Dexrazoxane
Dexrazoxane Hydrochloride
Hydrochloride, Dexrazoxane
ICRF 187
ICRF-187
ICRF187
NSC 169780
NSC-169780
NSC169780
Razoxane, (S)-Isomer
Razoxane, (S)-Isomer, Hydrochloride
Zinecard

Canonical SMILES

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl

Isomeric SMILES

C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.